2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine
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Description
“2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C11H14ClIN2 . It is related to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one carbon atom, fused to a benzene ring .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine”, can be achieved through various methods. One such method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Molecular Structure Analysis
The molecular structure of “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” can be represented by the InChI string: "InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10 (9)11/h2-5,8,12-13H,6-7H2,1H3" . This indicates the presence of an indole nucleus with a methyl group at the 2-position and an ethanamine group at the 7-position .Future Directions
The future directions for research on “2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic routes and the study of their mechanisms of action could provide valuable insights .
properties
IUPAC Name |
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNCWVEJJHFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)I)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine |
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